Tetrafluorophthalonitrile

Description

- copper, copper (I) chloride or copper (II) chloride to yield copper (II) hexadecafluorophthalocyanine

- potassium salt of 2-hydroxyhexafluoro-2-propylbenzene to yield 2-phenyl-2-(3,4-dicyano- trifluorophenoxy) hexafluoropropane

- dipotassium salt of 1,3-bis(2-hdroxyhexafluoro-2- propyl) benzene to yield fluorinated phthalonitrile resins

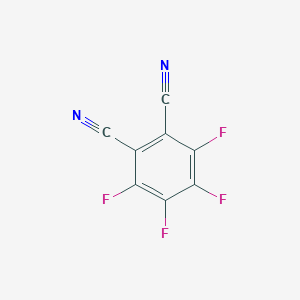

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRJMBSWDXSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075142 | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-65-0 | |

| Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrafluorophthalonitrile (CAS 1835-65-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile, with CAS registry number 1835-65-0, is a highly versatile fluorinated aromatic compound. Its chemical structure, featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent nitrile groups, imparts unique reactivity, high thermal stability, and chemical resistance.[1] These properties make it a critical building block in the synthesis of a wide array of high-performance materials and complex molecules.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of advanced polymers, phthalocyanines, and as an intermediate in the agrochemical industry.[2] Detailed experimental protocols for its synthesis and key reactions are provided to support research and development activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] The presence of the electron-withdrawing fluorine atoms and cyano groups significantly influences its chemical and physical characteristics.

Physical Properties

A summary of the key physical and computed properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈F₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 200.09 g/mol | --INVALID-LINK-- |

| Melting Point | 81-86 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 274.2 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in Methanol, Acetone, Ethanol (B145695) | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

| Spectroscopy | Data Highlights |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook. |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available on PubChem, showing characteristic nitrile and C-F bond vibrations.[4] |

| NMR Spectroscopy | ¹H and ¹⁹F NMR are essential for structural confirmation, particularly in reaction monitoring. |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often starting from perhalogenated benzene derivatives.[1] A common and scalable method involves the halogen exchange reaction of tetrachlorophthalonitrile (B161213) with a fluoride (B91410) source.

Experimental Protocol: Synthesis from Tetrachlorophthalonitrile

This protocol is adapted from a documented industrial synthesis method.[5]

Materials:

-

Tetrachlorophthalonitrile

-

Anhydrous Potassium Fluoride (KF)

-

Cyclobutanesulfone (Sulfolane)

-

Ice

-

Deionized water

Equipment:

-

50-gallon stainless steel reactor with stirrer and heating/cooling capabilities

-

Vacuum pump

-

Centrifuge

-

Steam distillation apparatus

Procedure:

-

Drying of Potassium Fluoride: Add 11.0 kg of anhydrous potassium fluoride to the stainless steel reactor. Dry the salt at 115-138°C for 48 hours under a vacuum of 28 inches of Hg.

-

Charging the Reactor: Cool the dried KF to 100°C. Sequentially add 19 liters of cyclobutanesulfone and 4.74 kg of tetrachlorophthalonitrile to the reactor.

-

Reaction: With stirring, heat the mixture to 156°C within 30 minutes. Continue heating with vigorous stirring at a temperature range of 135-162°C for 2.5 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to 31°C.

-

Add 69 kg of ice and 119 liters of softened water. Stir the resulting mixture for 1.5 hours.

-

Collect the crude product by centrifugation and wash it with 120 liters of softened water.

-

-

Purification by Steam Distillation:

-

Transfer the crude product to a 50-gallon stainless steel still with 100 liters of deionized water.

-

Perform steam distillation until 80 liters of distillate are collected.

-

Cool the distillate to 0-5°C to precipitate the product.

-

-

Final Product Collection:

-

Collect the purified crystals by centrifugation.

-

Wash the crystals with two portions of 90 liters of softened water.

-

The resulting wet product can be vacuum dried at room temperature. The expected melting point of the dried product is 81-83°C.[5]

-

Chemical Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atoms, particularly at the 4- and 5-positions, are readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

This compound reacts with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield mono-, di-, or tetra-substituted products depending on the reaction conditions.[6] This reactivity is fundamental to its use as a precursor for more complex molecules.

Application in Phthalocyanine (B1677752) Synthesis

This compound is a key starting material for the synthesis of perfluorinated phthalocyanines. These materials exhibit enhanced solubility in organic solvents and possess unique electronic properties, making them suitable for applications in electronics and as chemosensors.[1][7]

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Derivative

This protocol describes the synthesis of a zinc phthalocyanine from a monosubstituted this compound derivative.[7]

Materials:

-

Monosubstituted this compound derivative (e.g., 4-(2-(thiophen-2-yl)ethoxy)-3,5,6-trifluorophthalonitrile)

-

Anhydrous Zinc Acetate (B1210297) (Zn(OAc)₂)

-

1-Chloronaphthalene (solvent)

-

Ethanol

Equipment:

-

Reaction flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction flask, combine the monosubstituted this compound derivative with a catalytic amount of anhydrous zinc acetate in 1-chloronaphthalene.

-

Cyclotetramerization: Heat the reaction mixture to 175°C under a nitrogen atmosphere with stirring. The solution will turn deep green as the phthalocyanine forms. Maintain this temperature for 48 hours.

-

Precipitation: After cooling, add cyclohexane to the reaction mixture to precipitate the crude phthalocyanine product.

-

Purification: Collect the precipitate by filtration. Wash the solid extensively with ethanol to remove unreacted starting materials and byproducts. The final product is a green solid.

Application in Polymer Science

The dinitrile functionality and the potential for nucleophilic substitution make this compound a valuable monomer for the synthesis of high-performance polymers. The resulting fluorinated polymers often exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties.[1] It is used in the preparation of fluorinated phthalonitrile resins.[8]

Application in Agrochemicals

This compound serves as a versatile chemical intermediate in the synthesis of complex molecules for the agrochemical sector. It can be a precursor in the production of certain pesticides, contributing to crop protection.[1][2] The incorporation of the fluorinated phthalonitrile moiety can enhance the biological activity and stability of the final agrochemical product.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, well-ventilated place.

Biological Activity and Signaling Pathways

As of the date of this document, a comprehensive search of the scientific literature did not yield specific studies detailing the direct interaction of this compound with biological signaling pathways. Its primary role in the life sciences appears to be as a synthetic building block for creating more complex, biologically active molecules. The cytotoxicity and biological effects of downstream products, such as certain fluorinated hexahydroquinoline-3-carbonitrile derivatives, have been investigated, but these studies do not directly implicate this compound in cellular signaling.[6] Further research is required to elucidate any direct biological effects of this compound.

Conclusion

This compound (CAS 1835-65-0) is a pivotal intermediate in modern synthetic chemistry. Its unique combination of reactivity and stability, conferred by its polyfluorinated and dinitrile structure, makes it an invaluable precursor for a range of high-performance materials. The well-established protocols for its synthesis and subsequent modification, particularly through nucleophilic aromatic substitution, provide a robust platform for the development of advanced phthalocyanines, polymers, and agrochemicals. While its direct biological interactions remain largely unexplored, its role as a foundational chemical entity in various fields of research and development is firmly established. Proper safety and handling procedures are essential when working with this compound.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. nbinno.com [nbinno.com]

- 3. 3,4,5,6-Tetrafluorophthalonitrile | Specialty Intermediate China [boulingchem.com]

- 4. This compound | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,5,6-Tetrafluorophthalonitrile | 1835-65-0 [chemicalbook.com]

- 6. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties: from the optimization of the fluorine substitution ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05325H [pubs.rsc.org]

- 8. 四氟邻苯二腈 95% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 3,4,5,6-Tetrafluorophthalonitrile: A Technical Guide

An in-depth analysis of the spectroscopic characteristics and synthesis of 3,4,5,6-tetrafluorophthalonitrile, a key intermediate in the development of advanced materials and pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's spectral data, including ¹⁹F NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a workflow for its synthesis.

Spectroscopic Data Analysis

The unique structural features of 3,4,5,6-tetrafluorophthalonitrile (C₈F₄N₂) give rise to a distinct spectroscopic fingerprint. The following sections and tables summarize the key data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3,4,5,6-tetrafluorophthalonitrile. Due to the presence of fluorine atoms, both ¹⁹F and ¹³C NMR provide valuable information.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of 3,4,5,6-tetrafluorophthalonitrile is expected to show two multiplets due to the chemical non-equivalence of the fluorine atoms at the 3,6- and 4,5- positions.

| Chemical Shift (δ) ppm | Multiplicity |

| -136.5 | Multiplet |

| -146.0 | Multiplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit distinct signals for the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 (m) | C-F |

| 142.7 (m) | C-F |

| 112.5 (t, J=16.5 Hz) | C-CN |

| 109.8 (s) | C-CN |

Infrared (IR) Spectroscopy

The IR spectrum of 3,4,5,6-tetrafluorophthalonitrile reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2240 | C≡N stretch (nitrile) |

| 1640, 1500, 1400 | C=C stretch (aromatic) |

| 1000 | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3,4,5,6-tetrafluorophthalonitrile provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular ion) |

| 174 | ~20 | [M - CN]⁺ |

| 155 | ~15 | [M - F - CN]⁺ |

| 128 | ~10 | [C₆F₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 3,4,5,6-tetrafluorophthalonitrile was prepared by dissolving approximately 10-20 mg of the solid in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

Instrumentation: ¹⁹F and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer.

¹⁹F NMR Parameters:

-

Frequency: 470 MHz

-

Reference: CCl₃F (0 ppm)

-

Pulse Program: Standard single-pulse experiment

-

Relaxation Delay: 5 s

-

Number of Scans: 128

¹³C NMR Parameters:

-

Frequency: 125 MHz

-

Reference: Tetramethylsilane (TMS) (0 ppm)

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Relaxation Delay: 2 s

-

Number of Scans: 1024

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the KBr pellet method. A small amount of 3,4,5,6-tetrafluorophthalonitrile was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-300

-

Source Temperature: 230 °C

Synthesis Workflow

3,4,5,6-Tetrafluorophthalonitrile is commonly synthesized from tetrachlorophthalonitrile (B161213) via a halogen exchange reaction. The following diagram illustrates the typical laboratory-scale synthesis workflow.

Caption: Synthesis workflow for 3,4,5,6-tetrafluorophthalonitrile.

An In-depth Technical Guide to the Solubility of Tetrafluorophthalonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrafluorophthalonitrile (TFP) in common organic solvents. TFP is a crucial building block in the synthesis of phthalocyanines, which have applications in materials science, and is also explored in the development of novel therapeutic agents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent nitrile groups, contributes to its unique solubility profile.

Chemical Structure:

-

IUPAC Name: 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile[2]

-

CAS Number: 1835-65-0[2]

-

Molecular Formula: C₈F₄N₂[2]

-

Molecular Weight: 200.09 g/mol [2]

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently report its solubility in several common polar organic solvents. This information is summarized in the table below. The nonpolar nature of the fluorinated benzene ring and the polar nitrile groups create a nuanced solubility behavior. While soluble in some polar solvents, it is expected to have lower solubility in highly polar solvents like water and in nonpolar aliphatic hydrocarbons.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3][4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[3][4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the principles of gravimetric analysis after solvent evaporation. This method is straightforward and can be adapted for various solvents and temperatures.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

-

3. Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

It can cause skin and serious eye irritation.[2]

-

All handling should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationships in Synthesis

This compound is a key precursor in the synthesis of metal phthalocyanines. The general logical relationship is depicted below, where the phthalonitrile (B49051) undergoes cyclization in the presence of a metal salt to form the corresponding metallophthalocyanine complex.

References

- 1. 3,4,5,6-Tetrafluorophthalonitrile | Specialty Intermediate China [boulingchem.com]

- 2. This compound | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5,6-Tetrafluorophthalonitrile price,buy 3,4,5,6-Tetrafluorophthalonitrile - chemicalbook [chemicalbook.com]

- 4. 3,4,5,6-Tetrafluorophthalonitrile | 1835-65-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Health and Safety Handling of Tetrafluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive health and safety information for the handling of tetrafluorophthalonitrile (CAS RN: 1835-65-0). This compound is a versatile chemical intermediate utilized in the synthesis of high-performance polymers, agrochemicals, and other advanced materials.[1] Due to its chemical properties and potential health hazards, stringent adherence to safety protocols is imperative. This document outlines the toxicological properties, necessary personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure the safety of laboratory and manufacturing personnel. All quantitative data is summarized in tabular format for ease of reference, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to tan crystalline solid or powder.[1] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is crucial for assessing potential hazards, such as dust explosion risk, and for designing appropriate storage and handling procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₄N₂ | [1] |

| Molecular Weight | 200.09 g/mol | [2] |

| Appearance | White to tan crystalline solid/powder | [1] |

| Melting Point | 81-89 °C | [1][3][4] |

| Boiling Point | 274.2 ± 40.0 °C (Predicted) | [3] |

| Flash Point | 119.6 °C | [3] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 0.00549 mmHg at 25°C | [3] |

| Solubility | Soluble in Methanol, Acetone, Ethanol | [3][5] |

| Purity | ≥96% - ≥98% | [1][6] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[7] It is harmful if swallowed, in contact with skin, or inhaled.[2] It is also irritating to the eyes, respiratory system, and skin.[2][3]

Acute Toxicity:

-

Oral: Harmful if swallowed.[2] Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[7]

-

Dermal: Harmful in contact with skin.[2] Systemic effects may result following absorption through the skin.[7]

-

Inhalation: Harmful if inhaled.[2] Inhalation of dust may be harmful and can cause respiratory irritation.[7]

Mechanism of Toxicity: Nitrile poisoning exhibits symptoms similar to those of hydrogen cyanide poisoning.[7] Chronic exposure to certain nitriles may interfere with iodine uptake by the thyroid gland due to the metabolic conversion of the cyanide moiety to thiocyanate.[7] Signs and symptoms of acute cyanide poisoning are often non-specific and reflect cellular hypoxia; cyanosis may be a late finding.[7]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem GHS Classification.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over safety eyewear for large quantities or high-risk operations.[9] | Protects against dust particles, chemical splashes, and potential explosions. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Glove suitability and durability depend on the frequency and duration of contact.[7] A long-sleeved, buttoned lab coat is required.[9] | Prevents skin contact, irritation, and dermal absorption. |

| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form.[10] | Prevents inhalation of harmful dust particles. |

Safe Handling and Storage

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[7]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][10]

-

Avoid generating dust. Use dry clean-up procedures.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10]

-

Wash hands thoroughly after handling.[10]

-

Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld such containers.[7]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed and clearly labeled.[8]

-

Store locked up.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personal exposure is critical.

First Aid Measures

The following diagrams outline the immediate first aid steps to be taken in case of exposure to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. AB104220 | CAS 1835-65-0 – abcr Gute Chemie [abcr.com]

- 5. This compound | 1835-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Tetrafluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN), a key building block in the synthesis of high-performance materials and pharmaceuticals, has a rich history rooted in the mid-20th century advancements in organofluorine chemistry. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the primary synthetic routes and their evolution. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The emergence of this compound is intrinsically linked to the broader development of polyfluoroaromatic chemistry. While the first synthesis of an organofluorine compound dates back to 1862, the mid-20th century saw a surge in research focused on the unique properties imparted by fluorine substitution in aromatic systems. A pivotal moment in this field was the development of the halogen exchange (Halex) process, a method for replacing chlorine or bromine atoms on an activated aromatic ring with fluorine using a fluoride (B91410) salt like potassium fluoride.

The first documented synthesis of this compound appears to have emerged from the extensive work on polyfluoroaromatic compounds. While a singular "discovery" paper is not readily apparent, the body of work from pioneers in the field laid the groundwork for its preparation. A common and industrially significant method involves the nucleophilic substitution of chlorine atoms in tetrachlorophthalonitrile (B161213) with fluorine atoms using potassium fluoride. This reaction is a classic example of the Halex process and has become a cornerstone for the production of this compound.

Further research into the applications of this versatile molecule, particularly in the synthesis of highly stable phthalocyanine (B1677752) dyes and polymers, spurred the optimization of its synthesis. The unique electronic properties conferred by the four fluorine atoms make this compound a valuable precursor for materials with exceptional thermal stability and chemical resistance.

Primary Synthetic Routes

Two principal methods for the synthesis of this compound have been historically and industrially significant:

-

Halogen Exchange (Halex) Reaction of Tetrachlorophthalonitrile: This is the most widely utilized method for both laboratory and industrial-scale production. It involves the direct fluorination of tetrachlorophthalonitrile with an alkali metal fluoride, typically anhydrous potassium fluoride, in a polar aprotic solvent.

-

Multi-Step Synthesis from Tetrafluorophthalic Anhydride (B1165640): An alternative route begins with tetrafluorophthalic anhydride. This method involves a series of reactions to convert the anhydride to the corresponding dinitrile.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Halogen Exchange of Tetrachlorophthalonitrile | Synthesis from Tetrafluorophthalic Anhydride |

| Starting Material | Tetrachlorophthalonitrile | Tetrafluorophthalic Anhydride |

| Key Reagents | Anhydrous Potassium Fluoride (KF) | Ammonia (B1221849), Dehydrating Agent |

| Solvent | Polar aprotic (e.g., Sulfolane (B150427), DMF, DMSO) | Varies by step |

| Typical Reaction Temperature | 150-250 °C | Varies by step |

| Reported Yield | ~74% (calculated)[1] | Not explicitly quantified in available literature |

| Key Advantages | High efficiency, direct conversion | Utilizes a different starting material |

| Key Challenges | Requires anhydrous conditions, high temperatures | Multi-step process, potentially lower overall yield |

Experimental Protocols

Halogen Exchange Synthesis of this compound from Tetrachlorophthalonitrile

This protocol is based on a widely cited industrial method.

Materials:

-

Tetrachlorophthalonitrile

-

Anhydrous Potassium Fluoride (KF)

-

Sulfolane (or other suitable polar aprotic solvent)

-

Deionized water

-

Ice

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Distillation apparatus

Procedure:

-

Drying of Potassium Fluoride: Anhydrous potassium fluoride is dried under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any residual moisture.

-

Reaction Setup: The dried potassium fluoride and sulfolane are charged into the reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Addition of Tetrachlorophthalonitrile: Tetrachlorophthalonitrile is added to the stirred suspension of potassium fluoride in sulfolane.

-

Heating and Reaction: The reaction mixture is heated to a temperature in the range of 150-250 °C and maintained for several hours with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water.

-

Isolation of Crude Product: The precipitated crude this compound is collected by filtration and washed thoroughly with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation to yield a white crystalline solid. A reported melting point for the purified product is 81-83 °C.[1]

Multi-Step Synthesis from Tetrafluorophthalic Anhydride (Conceptual Outline)

This route is a more classical approach to phthalonitrile (B49051) synthesis.

Step 1: Ammonolysis of Tetrafluorophthalic Anhydride

Tetrafluorophthalic anhydride is treated with ammonia to open the anhydride ring, forming the corresponding tetrafluorophthalamic acid or its ammonium (B1175870) salt.

Step 2: Dehydration to Tetrafluorophthalamide

The intermediate from Step 1 is then dehydrated, typically by heating, to form tetrafluorophthalamide.

Step 3: Dehydration of Tetrafluorophthalamide to this compound

The final step involves the dehydration of tetrafluorophthalamide using a suitable dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to yield this compound.

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of the two primary synthetic pathways to this compound.

Experimental Workflow: Halogen Exchange Synthesis

Caption: Step-by-step workflow for the synthesis of this compound via the Halex method.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the field of organofluorine chemistry. The development of robust synthetic methods, particularly the halogen exchange reaction, has made this valuable compound readily accessible for a wide range of applications in materials science and drug development. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this important fluorinated building block. The historical context underscores the importance of fundamental research in paving the way for technological advancements.

References

Theoretical Insights into the Reactivity of Tetrafluorophthalonitrile: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN) is a versatile building block in organic synthesis, prized for its high reactivity towards nucleophiles, which enables the construction of complex molecular architectures such as phthalocyanines and other functional materials. This technical guide provides an in-depth analysis of the reactivity of TFPN through the lens of modern computational chemistry. By leveraging Density Functional Theory (DFT), we explore the electronic structure, reactivity indices, and reaction mechanisms of TFPN, offering a theoretical framework to predict and understand its chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development by providing detailed theoretical data and methodologies to guide experimental design and accelerate discovery.

Introduction

This compound (C₈F₄N₂) is a highly electron-deficient aromatic compound due to the presence of four fluorine atoms and two cyano groups on the benzene (B151609) ring. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its synthetic utility. Understanding the intricate details of these reactions, including regioselectivity and reaction kinetics, is paramount for its efficient application.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction mechanisms and predict the reactivity of molecules.[1] This guide summarizes key theoretical calculations performed on TFPN to provide a comprehensive understanding of its reactivity profile.

Computational Methodology

The theoretical data presented in this guide are primarily derived from DFT calculations. A common and reliable computational approach for molecules of this nature involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries, electronic properties, and reaction energetics.

General Computational Protocol:

-

Geometry Optimization: The initial 3D structure of this compound is constructed and its geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the natural atomic charges on each atom, providing insight into the charge distribution and electrostatic interactions.[4][5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions that are susceptible to nucleophilic or electrophilic attack.[6][7][8]

-

Theoretical Reactivity Analysis

The reactivity of this compound is governed by its unique electronic structure. The following sections detail the key theoretical descriptors that quantify its reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the energy of the HOMO reflects its ability to donate electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.[9][10] A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[11] For this compound, the MEP map clearly indicates significant positive potential on the carbon atoms of the aromatic ring, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[12] The calculated natural atomic charges quantify the electrostatic landscape of the molecule. For this compound, the carbon atoms attached to the fluorine atoms and cyano groups are expected to carry significant positive charges, making them the primary sites for nucleophilic attack.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Computational Method |

| HOMO Energy | [Data not available in search results] | B3LYP/6-311++G(d,p) |

| LUMO Energy | [Data not available in search results] | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | [Data not available in search results] | B3LYP/6-311++G(d,p) |

| Dipole Moment | [Data not available in search results] | B3LYP/6-311++G(d,p) |

Table 2: Calculated Natural Atomic Charges on this compound

| Atom | Natural Charge (e) |

| C (attached to F) | [Data not available in search results] |

| C (attached to CN) | [Data not available in search results] |

| F | [Data not available in search results] |

| N | [Data not available in search results] |

| C (of CN) | [Data not available in search results] |

(Note: Specific quantitative values for HOMO/LUMO energies and atomic charges for this compound were not available in the provided search results. The tables are structured to be populated with such data when obtained from relevant literature.)

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The predominant reaction pathway for this compound is the SₙAr mechanism. This can proceed through either a stepwise (Meisenheimer complex intermediate) or a concerted pathway. Computational studies are invaluable for distinguishing between these mechanisms by calculating the potential energy surface and identifying transition states and intermediates.

Reaction with Amines and Thiols

Amines and thiols are common nucleophiles used in reactions with this compound.[2][13] Theoretical calculations can predict the activation energy barriers for these reactions, providing insights into their kinetics. The regioselectivity of the substitution can also be rationalized by examining the relative energies of the transition states leading to different products.

Table 3: Calculated Activation Energies for SₙAr Reactions of this compound

| Nucleophile | Reaction | Activation Energy (kcal/mol) | Computational Method |

| Amine (e.g., Aniline) | C-N bond formation | [Data not available in search results] | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Thiol (e.g., Thiophenol) | C-S bond formation | [Data not available in search results] | DFT (e.g., B3LYP/6-311++G(d,p)) |

(Note: Specific quantitative values for activation energies were not available in the provided search results. The table is structured for future data.)

Experimental Protocols for Validation

Theoretical predictions should ideally be validated by experimental data. The following outlines general experimental protocols that can be used to study the reactivity of this compound and correlate the findings with the computational results.

Kinetic Studies of SₙAr Reactions

Objective: To determine the rate constants and activation parameters for the reaction of this compound with a given nucleophile.

Procedure:

-

A solution of this compound in a suitable solvent (e.g., acetonitrile, DMF) is prepared in a thermostated reaction vessel.

-

A solution of the nucleophile (e.g., an amine or thiol) is also prepared in the same solvent.

-

The two solutions are mixed at a specific temperature, and the progress of the reaction is monitored over time. This can be achieved using techniques such as:

-

UV-Vis Spectroscopy: If the product has a distinct absorption spectrum from the reactants.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals.

-

-

The reaction is repeated at several different temperatures to determine the temperature dependence of the rate constant.

-

The activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be calculated from the Arrhenius or Eyring plots.

Conclusion

The theoretical calculations summarized in this guide provide a robust framework for understanding and predicting the reactivity of this compound. The strong electrophilic character of the aromatic ring, as revealed by MEP maps and NBO analysis, explains its high susceptibility to nucleophilic attack. While specific quantitative data from the literature remains to be fully compiled, the methodologies and conceptual frameworks presented here offer a clear path for researchers to computationally investigate and experimentally validate the reactivity of this important synthetic building block. Future work should focus on populating the data tables herein with specific calculated values from dedicated computational studies on this compound to further enhance the predictive power of this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

Physical properties of tetrafluorophthalonitrile crystals

An In-depth Technical Guide to the Physical Properties of Tetrafluorophthalonitrile Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TFPN), with the systematic name 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile, is a significant organofluorine compound utilized in advanced chemical synthesis.[1] Identified by the CAS Number 1835-65-0, its molecular formula is C₈F₄N₂.[1][2][3] The structure, which includes a benzene (B151609) ring substituted with two nitrile groups and four fluorine atoms, establishes it as a crucial building block in organic synthesis. The presence of highly electronegative fluorine atoms imparts unique characteristics, such as exceptional thermal stability and chemical resistance, making TFPN a valuable precursor for high-performance materials.[1][3] These materials are integral to high-tech sectors including electronics, aerospace, and specialty chemicals.[1] Furthermore, its derivatives, especially fluorinated phthalocyanines, are subjects of intensive research for applications in molecular electronics, photonics, and photodynamic therapy.[1] This guide provides a comprehensive overview of the core physical properties of this compound crystals, details the experimental protocols for their characterization, and presents data in a structured format for scientific application.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various synthetic processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈F₄N₂ | [1][2][3] |

| Molecular Weight | 200.09 g/mol | [1][2][4] |

| Appearance | White to tan/yellow-brown crystalline solid/powder | [1][3][5] |

| Melting Point | 81-89 °C (178-192 °F) | [3][4][5][6] |

| Boiling Point | 274.2 ± 40.0 °C (Predicted) | [4] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Partly miscible in water; Soluble in Methanol, Acetone, Ethanol | [4][5][6] |

| CAS Number | 1835-65-0 | [1][2][3] |

Crystallographic Properties

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[7] Detailed crystallographic data are essential for understanding intermolecular interactions and packing in the solid state.[7]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

| Unit Cell Dimensions | a = 10.826 (3) Åb = 12.320 (5) Åc = 5.819 (5) Å | [7] |

| Molecules per Unit Cell (Z) | 4 | [7] |

| Calculated Density (Dx) | 1.712 (3) g/cm⁻³ | [7] |

| Temperature | 295 (2) K | [7] |

| Radiation | Mo Kα (λ = 0.71069 Å) | [7] |

| Final R-factor | 0.051 for 860 reflections | [7] |

Experimental Protocols

The characterization of this compound crystals involves several key analytical techniques. The detailed methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional structure of the molecule and the crystal packing.

-

Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone). The crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free from significant defects.[8][9]

-

Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows for precise positioning of the crystal in any orientation.[8]

-

Data Collection : The mounted crystal is placed in a finely focused monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[8] As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced.[8] The angles and intensities of these diffracted X-rays are meticulously measured by a detector.[9]

-

Structure Solution : The unique diffraction pattern is processed to determine the unit cell dimensions and space group symmetry.[10] The phase problem is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9][10]

-

Structure Refinement : An atomic model of the molecule is built into the electron density map.[10] The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[10]

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability, melting behavior, and purity.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and heats of fusion.[11][12]

-

Sample Preparation : A small amount of the this compound crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup : The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min) to prevent oxidation.[11]

-

Data Acquisition : The instrument heats the sample and reference, maintaining them at nearly the same temperature.[11] The differential heat flow required to do this is recorded against temperature.

-

Data Analysis : The resulting DSC thermogram is analyzed. An endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[13][14]

-

Sample Preparation : A small, accurately weighed sample of the crystal (typically 5-10 mg) is placed in a tared TGA crucible (e.g., ceramic or platinum).[15]

-

Instrument Setup : The crucible is placed on the TGA's precision balance inside the furnace.[13][16] The experiment is run under a controlled atmosphere (e.g., inert nitrogen or oxidative air) with a defined linear heating rate (e.g., 10-20 °C/min) up to a final temperature (e.g., 600 °C).[17]

-

Data Acquisition : The mass of the sample is continuously recorded as the furnace temperature increases.[16][17]

-

Data Analysis : The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Spectroscopic Analysis: UV-Vis

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic compounds like this compound, this involves π to π* transitions.[18]

-

Solvent Selection : A suitable solvent that does not absorb in the region of interest must be chosen.[19] Common solvents for UV-Vis include ethanol, methanol, or chloroform.

-

Sample Preparation : A dilute solution of this compound is prepared by accurately weighing the compound and dissolving it in the chosen solvent to a known concentration (e.g., 10⁻⁵ M).[20]

-

Instrument Calibration : The spectrophotometer is calibrated by running a baseline spectrum with a cuvette containing only the pure solvent.[19]

-

Spectrum Acquisition : The sample solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis : The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined, which are characteristic of the molecule's electronic structure. Conjugation with substituents can cause a bathochromic (red) shift in the absorption bands.[21]

Characterization Workflow

The logical flow for the comprehensive physical characterization of a crystalline material like this compound is visualized below. This process ensures that fundamental structural, thermal, and spectroscopic properties are systematically determined.

Caption: Workflow for the physical characterization of this compound crystals.

References

- 1. This compound | 1835-65-0 | Benchchem [benchchem.com]

- 2. This compound | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4,5,6-Tetrafluorophthalonitrile | 1835-65-0 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | 1835-65-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 16. mrclab.com [mrclab.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. researchgate.net [researchgate.net]

- 21. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

A Technical Guide to the Thermogravimetric Analysis of Polymers Derived from Tetrafluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrafluorophthalonitrile and its Polymers

This compound (C₈F₄N₂) is a fluorinated aromatic compound used as a precursor for high-performance phthalonitrile (B49051) resins. These thermosetting polymers are renowned for their outstanding thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures, making them suitable for demanding applications in the aerospace, electronics, and advanced materials sectors.

Thermogravimetric analysis is a critical technique for characterizing these polymers, providing essential data on their thermal stability and decomposition behavior. This information is vital for determining the material's service temperature limits and for quality control in manufacturing processes.

Thermal Stability of Cured Fluorinated Phthalonitrile Resins

Polymers derived from fluorinated phthalonitriles exhibit exceptional resistance to thermal degradation. The thermal stability is typically characterized by the onset temperature of decomposition, the temperature at which 5% weight loss occurs (Td5%), and the amount of residual mass (char yield) at high temperatures. The highly cross-linked aromatic structure, which includes thermally stable triazine and phthalocyanine (B1677752) rings formed during curing, contributes to these properties. The presence of fluorine atoms further enhances the oxidative stability of the polymer matrix.

Data Presentation: Thermal Properties of Cured Phthalonitrile Resins

The following table summarizes typical thermal performance data for cured phthalonitrile resins, including fluorinated variants, based on available literature. These values are representative and can vary based on the specific curing agent, cure cycle, and presence of any additives.

| Thermal Property | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Test Method |

| Temperature at 5% Weight Loss (Td5%) | > 500 °C[1] | ~520 °C[1] | TGA |

| Char Yield at 800 °C | > 70% | Not Applicable | TGA |

Note: Phthalonitrile thermosets are recognized for having glass transition temperatures often exceeding 400 °C and decomposition temperatures (T5%) over 500 °C.[1]

Experimental Protocols

Detailed methodologies for the curing of this compound and the subsequent TGA are provided below. These protocols are based on established procedures for phthalonitrile resin systems.

Curing of this compound Resin

Objective: To prepare a fully cured polymer sample from the this compound monomer for TGA analysis. The curing process transforms the monomer into a highly cross-linked, thermally stable network.

Materials:

-

This compound monomer

-

Curing agent (e.g., an aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS) or a suitable self-promoting catalyst)

-

High-temperature mold

-

Programmable oven or furnace with an inert atmosphere (e.g., nitrogen)

Procedure:

-

The this compound monomer is blended with a specific weight percentage of the chosen curing agent.

-

The mixture is degassed under a vacuum at a temperature above the monomer's melting point (typically 81-86 °C) to remove any entrapped air or volatiles.

-

The degassed resin is then poured into a preheated mold.

-

The mold is placed in a programmable oven and subjected to a multi-stage cure cycle. A typical cycle might be:

-

Heat to 250 °C for 2 hours

-

Ramp to 300 °C and hold for 2 hours

-

Ramp to 350 °C and hold for 4 hours

-

A final post-cure at 375 °C for 4-8 hours may be employed to ensure complete cross-linking.[2]

-

-

After the cure cycle is complete, the oven is cooled down slowly to room temperature to prevent thermal shock to the polymer.

-

The cured polymer is then carefully removed from the mold and prepared for TGA.

Thermogravimetric Analysis (TGA) of the Cured Resin

Objective: To measure the change in mass of the cured polymer as a function of temperature to determine its thermal stability and decomposition characteristics.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., NETZSCH 209F1, TA Instruments Q-series)[2]

-

TGA sample pans (e.g., platinum or alumina)

-

High-purity nitrogen and air gas sources

Procedure:

-

A small, representative sample (typically 5-10 mg) of the cured polymer is carefully weighed and placed into a TGA sample pan.

-

The sample pan is placed onto the TGA's precision balance.

-

The TGA furnace is sealed, and the system is purged with the desired gas (nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative atmosphere.[2]

-

The sample is heated from ambient temperature to a final temperature of 800-1000 °C at a constant heating rate, typically 10 °C/min.[2][3]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators such as the Td5% and the char yield at the final temperature.

Visualizations

Logical Relationships in Thermal Stability

The following diagram illustrates the relationship between the monomer, the curing process, and the resulting polymer's key thermal characteristics.

Experimental Workflow for TGA Characterization

This diagram outlines the complete experimental workflow from sample preparation to data analysis for the thermogravimetric characterization of cured this compound-based resins.

References

Electrochemical Behavior of Tetrafluorophthalonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN) is a versatile building block in the synthesis of high-performance materials, including fluorinated polymers and phthalocyanines, owing to its exceptional thermal and chemical stability.[1] The strong electron-withdrawing nature of its fluorine and cyano groups imparts unique electrochemical properties, making its derivatives promising for applications in electrocatalysis and energy storage. This technical guide provides an overview of the expected electrochemical behavior of this compound, outlines a general experimental protocol for its analysis via cyclic voltammetry, and discusses the anticipated reaction pathways.

Please note: Extensive literature searches did not yield specific quantitative electrochemical data (e.g., reduction and oxidation potentials) for this compound. The information presented herein is based on the general electrochemical behavior of perfluorinated aromatic compounds and aromatic nitriles. The provided tables are templates to be populated with experimental data.

Introduction

This compound (3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile) is a highly fluorinated aromatic compound. The presence of four fluorine atoms and two adjacent nitrile groups significantly influences its electron density, making the aromatic ring highly electrophilic.[1] This electronic structure is expected to dominate its electrochemical behavior, particularly its reduction pathways. Understanding the electrochemical properties of TFPN is crucial for its application in the development of novel electronic materials, sensors, and as a precursor for redox-active macrocycles.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be characterized by the reduction of its nitrile groups and the aromatic system. Aromatic nitriles can undergo reduction through various mechanisms, often involving the formation of radical anions.[2] The high degree of fluorination in TFPN is expected to facilitate these reduction processes by stabilizing the resulting anionic species.

Reduction of this compound

The reduction of the two nitrile groups on the tetrafluorinated benzene (B151609) ring is the most probable initial electrochemical event. This process can occur in one or more steps, depending on the experimental conditions. The anticipated reduction pathway likely involves the sequential addition of electrons to form a radical anion and then a dianion.

Oxidation of this compound

The oxidation of this compound is expected to be more challenging due to the presence of the strongly electron-withdrawing fluorine and nitrile substituents, which lower the energy of the molecule's highest occupied molecular orbital (HOMO). If oxidation were to occur, it would likely involve the aromatic ring at a very high positive potential.

Quantitative Electrochemical Data

Table 1: Expected Reduction Potentials for this compound

| Process | Half-Wave Potential (E½) vs. Ref. | Peak Potential (Epc) vs. Ref. | Notes |

| First Reduction | Data not available | Data not available | Likely corresponds to the formation of the radical anion. |

| Second Reduction | Data not available | Data not available | May correspond to the formation of the dianion. |

Reference electrode to be specified (e.g., Ag/AgCl, SCE).

Table 2: Expected Oxidation Potentials for this compound

| Process | Half-Wave Potential (E½) vs. Ref. | Peak Potential (Epa) vs. Ref. | Notes |

| First Oxidation | Data not available | Data not available | Expected to occur at a high positive potential. |

Reference electrode to be specified (e.g., Ag/AgCl, SCE).

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of this compound.[3] A general protocol for conducting such an experiment is provided below. Researchers should optimize these conditions based on their specific instrumentation and experimental goals.[4]

Materials and Reagents

-

Analyte: this compound (≥98% purity)[1]

-

Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), electrochemical grade, 0.1 M concentration

-

Working Electrode: Glassy carbon electrode or platinum disk electrode[5]

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads

Instrumentation

-

Potentiostat/Galvanostat with cyclic voltammetry capabilities

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

-

Dry the electrode completely before use.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Potential Range: A wide potential window should be initially scanned (e.g., from +2.0 V to -2.5 V vs. Ag/AgCl) to identify the redox events. The range should then be narrowed to focus on the observed peaks.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the electrochemical processes.

-

Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

-

-

-

Data Analysis:

-

Record the cyclic voltammogram (current vs. potential).

-

Determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks) and peak currents (ipa and ipc).

-

Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.

-

Analyze the effect of scan rate on peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion control, adsorption).

-

Visualizing the Experimental Workflow and Potential Pathways

The following diagrams illustrate the general workflow for a cyclic voltammetry experiment and a hypothetical reduction pathway for this compound.

Caption: General workflow for a cyclic voltammetry experiment.

Caption: Hypothetical two-step reduction pathway for this compound.

Conclusion

While specific experimental data on the electrochemical behavior of this compound is currently limited in the public domain, its chemical structure suggests a rich reductive electrochemistry. The provided general experimental protocol for cyclic voltammetry serves as a starting point for researchers to explore and quantify the redox properties of this important fluorinated building block. The elucidation of its electrochemical characteristics will be invaluable for the design and development of new materials with tailored electronic properties for a range of advanced applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using Tetrafluorophthalonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrafluorophthalonitrile is a key building block in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into the polymer backbone imparts exceptional properties, including outstanding thermal and oxidative stability, chemical resistance, low dielectric constants, and high optical transparency.[1] These characteristics make the resulting polymers, primarily polyimides and phthalonitrile-based thermosets, highly desirable for demanding applications in the aerospace, microelectronics, and optical communication industries.[2] This document provides detailed protocols for the synthesis of monomers from this compound and their subsequent polymerization and curing, along with a summary of the material properties and visualizations of the key chemical pathways.

Part 1: Monomer Synthesis via Nucleophilic Aromatic Substitution

The synthesis of polymer precursors from this compound typically involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile groups and the fluorine atoms makes the aromatic ring highly susceptible to attack by nucleophiles. A common approach is the reaction with a bisphenol to create a bis(phthalonitrile) monomer.

Experimental Protocol: Synthesis of a Bisphenol-Based Fluorinated Phthalonitrile (B49051) Monomer

This protocol describes the synthesis of a monomer, for example, 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane, adapted from similar syntheses using 4-nitrophthalonitrile.[3][4]

Materials:

-

This compound (1 equivalent)

-

Bisphenol A (0.5 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized Water

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

-

Add Bisphenol A, an excess of potassium carbonate, and a 1:1 (v/v) mixture of DMF and toluene to the flask.

-

Heat the mixture to reflux (approximately 140-150°C) for 4-6 hours to azeotropically remove any water.

-

After cooling to about 60°C, add this compound to the reaction mixture.

-

Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-